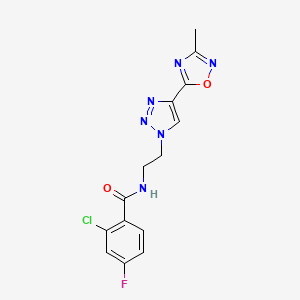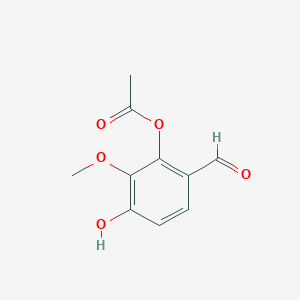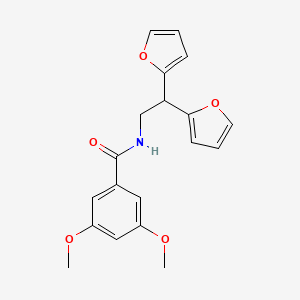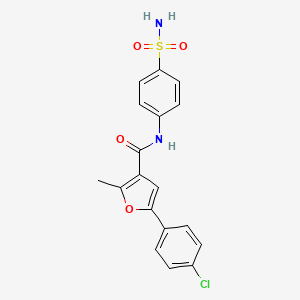
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors, which are designed to block the activity of certain enzymes in the body that are involved in inflammation and immune responses. CP-690,550 has shown promise in treating a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide works by blocking the activity of Janus kinases, which are enzymes that play a key role in inflammation and immune responses. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent immune cells from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the body. It can reduce inflammation and improve joint function in patients with rheumatoid arthritis, as well as improve skin lesions and reduce itching in patients with psoriasis. This compound has also been shown to reduce inflammation in the gut and improve symptoms in patients with inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Janus kinases, meaning that it can effectively block their activity without affecting other enzymes or pathways in the body. This compound is also available in a highly pure form, making it easy to use in experiments. However, there are some limitations to its use in lab experiments, including the fact that it can be toxic to certain cell types at high concentrations, and that it may have off-target effects on other enzymes or pathways in the body.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness or reduce side effects. Another area of research is the investigation of its potential use in treating other autoimmune and inflammatory conditions, such as multiple sclerosis or lupus. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs or therapies to improve its effectiveness or reduce the risk of resistance.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-chloro-4'-nitrodiphenylsulfone. This compound is then reduced to 4-chloro-4'-aminodiphenylsulfone, which is further reacted with 2-methylfuran-3-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory conditions. Research has shown that it can effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLZFFWZOQTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
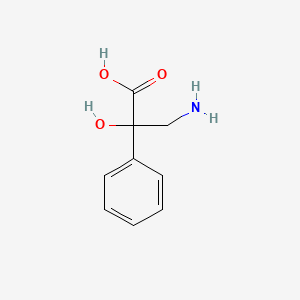
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)
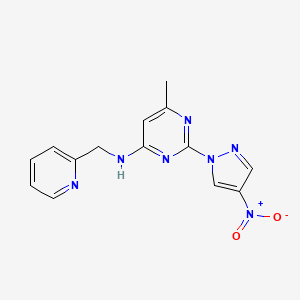
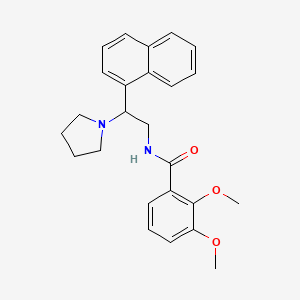
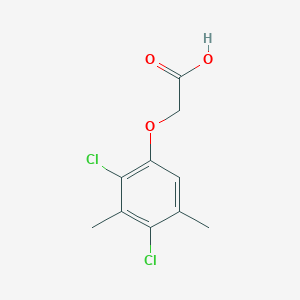
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
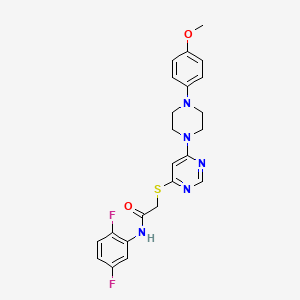
![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
